molecular formula C8H16N2 B1284032 1,3'-Bipyrrolidine CAS No. 267241-99-6

1,3'-Bipyrrolidine

Cat. No.: B1284032
CAS No.: 267241-99-6
M. Wt: 140.23 g/mol
InChI Key: HFZLSTDPRQSZCQ-UHFFFAOYSA-N
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Description

1,3’-Bipyrrolidine is a heterocyclic compound consisting of two pyrrolidine rings connected by a carbon-carbon bond at the 1 and 3 positions. This compound is known for its unique structural properties and versatility in various chemical reactions. The molecular formula of 1,3’-Bipyrrolidine is C8H16N2, and it is widely used in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3’-Bipyrrolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,3-diaminopropane with a suitable carbonyl compound can lead to the formation of 1,3’-Bipyrrolidine . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 1,3’-Bipyrrolidine often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,3’-Bipyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of 1,3’-Bipyrrolidine can lead to the formation of secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride; performed under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of 1,3’-Bipyrrolidine.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives of 1,3’-Bipyrrolidine.

Scientific Research Applications

1,3’-Bipyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: 1,3’-Bipyrrolidine is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3’-Bipyrrolidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism can vary depending on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyrrolidine: Another bipyrrolidine derivative with different connectivity between the pyrrolidine rings.

    3,3’-Bipyrrolidine: Similar structure but with the connection at the 3 positions of both rings.

    4,4’-Bipyrrolidine: Features a connection at the 4 positions of the pyrrolidine rings.

Uniqueness

1,3’-Bipyrrolidine is unique due to its specific connectivity, which imparts distinct chemical and physical properties. This connectivity influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-pyrrolidin-3-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-6-10(5-1)8-3-4-9-7-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZLSTDPRQSZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562383
Record name 1,3'-Bipyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267241-99-6
Record name 1,3'-Bipyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

180 mg 10% Pd/C are added to a solution of 1.80 g (7.42 mmol) 1′-benzyl-[1,3′]bipyrrolidinyl in 80 mL MeOH. The reaction solution is stirred for 5 h at RT and at 3 bar H2. Another 180 mg 10% Pd/C are added and after 4 h 100 mg palladium hydroxide are added. The reaction is stirred for a further 6 h at RT and at 3 bar H2. The catalyst is suction filtered and the solvent is eliminated i.vac.
Name
1′-benzyl-[1,3′]bipyrrolidinyl
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mg
Type
catalyst
Reaction Step One
Name
Quantity
180 mg
Type
catalyst
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 1,3'-bipyrrolidine benzamide derivatives interact with the histamine H3 receptor, and what are the downstream effects of this interaction?

A: While the provided abstracts don't delve into the specific binding interactions, they highlight that this compound benzamide derivatives act as antagonists at the histamine H3 receptor [, ]. As antagonists, these compounds bind to the H3 receptor and block its activation by the endogenous ligand, histamine. This inhibition can modulate the release of various neurotransmitters in the brain, including histamine, acetylcholine, and dopamine, ultimately influencing a range of physiological processes such as sleep-wake cycles, cognition, and appetite.

Q2: What are the structure-activity relationships (SAR) observed for this compound derivatives as histamine H3 receptor antagonists?

A: The research highlights modifications to the core this compound structure to enhance its potency and selectivity for the H3 receptor []. For instance, replacing the benzimidazole moiety with a 3,4-dihydroisoquinolin-1(2H)-one scaffold led to the development of compound 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one (specifically, compound 39 in the study), which demonstrated improved in vitro binding and functional activity at the H3 receptor compared to the initial benzimidazole derivatives []. This suggests that the 3,4-dihydroisoquinolin-1(2H)-one moiety plays a crucial role in enhancing the interaction with the H3 receptor.

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